Ubiquitin specific protease 3 fragment is a member of the ubiquitin-specific protease family, which plays a crucial role in the ubiquitin-proteasome system. This system is essential for regulating protein degradation and various cellular processes. Ubiquitin specific proteases, including ubiquitin specific protease 3, are involved in the removal of ubiquitin from target proteins, thereby influencing their stability and function.
Ubiquitin specific protease 3 is primarily expressed in various human tissues, including the brain, liver, and kidney. It is encoded by the gene located on chromosome 1 and has been studied extensively for its involvement in cellular signaling pathways and cancer biology.
Ubiquitin specific protease 3 belongs to the largest subfamily of deubiquitinating enzymes, which are characterized by their ability to cleave ubiquitin moieties from proteins. This family is classified based on conserved amino acid sequences that include critical cysteine and histidine residues necessary for enzymatic activity.
The synthesis of ubiquitin specific protease 3 fragment can be achieved through several methods, including recombinant DNA technology. Typically, the gene encoding ubiquitin specific protease 3 is cloned into an expression vector, which is then transformed into a host organism such as Escherichia coli. The protein can be purified using affinity chromatography techniques.
The expression vector often used is pGEX-6p-1, which allows for the production of a glutathione S-transferase fusion protein. This fusion facilitates purification through glutathione affinity chromatography. Following purification, the enzyme can be cleaved from the fusion partner using specific proteases to yield the active ubiquitin specific protease 3 fragment.
Ubiquitin specific protease 3 contains several key structural domains that are crucial for its function. These include:
The three-dimensional structure of ubiquitin specific protease 3 has been elucidated through X-ray crystallography, revealing a typical DUB fold with a central catalytic cleft formed by conserved residues. This structural information aids in understanding its interaction with substrates and inhibitors.
Ubiquitin specific protease 3 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and lysine residues on target proteins. This reaction involves the nucleophilic attack by a cysteine residue in the active site on the carbonyl carbon of the ubiquitin moiety.
The catalytic mechanism typically follows a two-step process:
The mechanism of action of ubiquitin specific protease 3 involves several steps:
Studies have shown that aberrant activity of ubiquitin specific protease 3 can lead to dysregulation of key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Ubiquitin specific protease 3 typically exists as a soluble protein under physiological conditions. Its molecular weight is approximately 50 kDa, and it exhibits optimal activity at physiological pH (around pH 7.4).
The enzyme's activity is dependent on its catalytic cysteine residue, which can be modified by various post-translational modifications such as phosphorylation or oxidation. These modifications can influence its stability and activity.
Ubiquitin specific protease 3 has significant applications in various fields:
The ubiquitin-specific protease 3 (USP3) fragment represents a multidomain segment critical for its deubiquitinating function. As a member of the largest deubiquitinase (DUB) family, USP3 contains two evolutionarily conserved structural domains that coordinate substrate recognition and catalytic activity. The full-length USP3 protein comprises 785 amino acids, with its functional fragment encompassing residues 1-223, which houses the zinc finger ubiquitin-binding domain (ZnF-UBP) and the catalytic ubiquitin C-terminal hydrolase (UCH) core domain. This domain arrangement allows USP3 to recognize ubiquitinated substrates and hydrolyze ubiquitin conjugates with precision [4] [9].
The ZnF-UBP domain (residues 1-80) adopts a classical C2H2 zinc finger structure characterized by a ββα fold stabilized by a central zinc ion coordinated by conserved cysteine and histidine residues. This domain specifically recognizes the C-terminal Gly-Gly motif of ubiquitin through a deep binding pocket, enabling USP3 to engage ubiquitinated substrates including monoubiquitinated histone H2A (uH2A) and H2B (uH2B) [1] [9] [10]. Structural analyses reveal that the ZnF-UBP binding pocket requires an unmodified ubiquitin C-terminus for optimal interaction, explaining USP3's specificity toward proximal ubiquitin subunits in polyubiquitin chains [10]. Unlike ZnF-UBP domains in USP5 or HDAC6, USP3's domain contains unique residues (Tyr91-Tyr95) that form hydrophobic contacts with the ubiquitin C-terminal tail, as demonstrated by hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments [7].
The catalytic core domain (residues 134-223) adopts the characteristic papain-like fold of ubiquitin C-terminal hydrolases, featuring a palm-thumb-fingers architecture that forms the ubiquitin-binding cleft. This domain belongs to the USP family classification and contains the catalytic triad residues essential for hydrolytic activity. The USP3 catalytic domain maintains a constitutively active conformation that does not require ubiquitin binding for activation, contrasting with USP7 and USP15 which undergo ubiquitin-induced conformational changes [3] [4]. Structural studies of homologous USPs reveal that the catalytic domain features multiple substrate recognition loops that confer specificity toward particular ubiquitin conjugates. For USP3, these structural elements enable its activity toward histone H2A/H2B ubiquitination marks critical for chromatin regulation [9].
The catalytic mechanism of USP3 centers on a conserved cysteine-histidine-aspartate triad (Cys116-His1007-Asp1008 in full-length numbering, equivalent to Cys77-His593-Asp594 in catalytic domain fragments). This triad operates through a nucleophilic attack mechanism where:
Unlike USP7 which strictly requires its third catalytic residue (D481) for activity, USP3 maintains partial catalytic function when its aspartate residue is mutated, indicating mechanistic plasticity within the USP family [3]. The catalytic triad residues are positioned within a narrow cleft between the palm and thumb subdomains, creating a sterically constrained active site that excludes folded proteins and preferentially cleaves ubiquitin from unstructured protein segments or ubiquitin chains [3] [6].
Table 1: Structural Features of USP3 Domains
Domain | Residue Range | Structural Features | Key Functional Elements |
---|---|---|---|
ZnF-UBP | 1-80 | C2H2 zinc finger with ββα fold | Zinc coordination (Cys35, Cys38, His50, His54); Ubiquitin C-terminal binding pocket (Tyr91-Tyr95) |
Catalytic UCH | 134-223 | Palm-thumb-fingers fold | Catalytic triad (Cys77-His593-Asp594); Substrate recognition loops; Oxyanion hole |
Linker Region | 81-133 | Flexible polypeptide | Regulatory phosphorylation sites; Nuclear localization signals |
The USP3 gene resides on human chromosome 4p14, spanning approximately 98 kilobases of genomic DNA. This locus exhibits high conservation across mammalian species, reflecting the essential functions of USP3 in genome maintenance [2] [9]. The gene comprises 18 exons that undergo alternative splicing to generate two major isoforms: a full-length isoform (785 amino acids) and a shorter isoform lacking exon 8 (673 amino acids). The 5' regulatory region contains multiple potential transcription factor binding sites, including those for E2F proteins that link USP3 expression to cell cycle progression [9].
The ZnF-UBP domain is encoded by exons 2-5, while the catalytic UCH domain is distributed across exons 9-16. This genomic separation of functional domains suggests evolutionary modularity in USP3's domain architecture. Comparative genomic analysis reveals that the USP3 gene shares significant homology with USP22 and USP44 genes, indicating descent from common ancestral genes through duplication events [4]. Single nucleotide polymorphisms (SNPs) within the USP3 locus have been associated with altered cancer susceptibility, though mechanistic links remain under investigation [9].
Table 2: Genomic Organization of Human USP3 Gene
Genomic Feature | Chromosomal Position | DNA Size (kb) | Protein Domains Encoded | Functional Significance |
---|---|---|---|---|
Promoter Region | 4p14: 8,722,101-8,724,600 | 2.5 | - | Contains E2F, Sp1, and AP1 binding sites; Cell cycle-regulated expression |
Exon 2-5 | 4p14: 8,725,488-8,748,229 | 22.7 | ZnF-UBP domain (1-80) | Ubiquitin recognition; Substrate targeting |
Exon 9-16 | 4p14: 8,781,005-8,819,774 | 38.8 | Catalytic UCH domain (134-223) | Deubiquitinating activity; Catalytic triad formation |
3' UTR | 4p14: 8,820,105-8,822,700 | 2.6 | - | mRNA stability; miRNA binding sites |
The USP3 fragment containing both ZnF-UBP and catalytic domains (residues 1-223) maintains enzymatic activity comparable to full-length USP3 when assayed against ubiquitin-AMC substrates. This functional fragment retains the ability to deubiquitinate nucleosomal histones in vitro, confirming that the N-terminal region contains all necessary elements for substrate recognition and catalysis [9]. Research-grade USP3 fragments (e.g., H₂N-Ser-Thr-Thr-Ala-Ile-Cys-Ala-Thr-Gly-Leu-OH) have been utilized to characterize substrate interactions and develop activity assays, providing valuable tools for investigating USP3's biological functions [9].
Table 3: Experimentally Characterized USP3 Fragments
Fragment Description | Amino Acid Sequence | Molecular Weight (Da) | Documented Functions |
---|---|---|---|
ZnF-UBP domain | 1-80 (MGSSHH...) | ~9,000 | Ubiquitin binding; Substrate recruitment |
Catalytic core domain | 134-223 (VLEGLS...) | ~10,500 | Deubiquitinating activity; Catalytic triad |
Minimal functional fragment | 1-223 | ~24,800 | Full deubiquitination activity; Chromatin association |
Synthetic peptide | H₂N-STTAICATGL-OH | 937.07 | Substrate interaction studies; Antibody production |
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